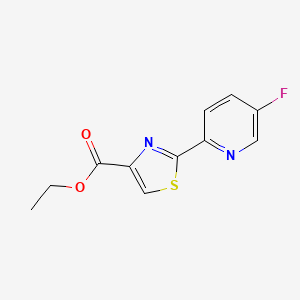

Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate

Description

Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring The presence of fluorine in the pyridine ring enhances its chemical properties, making it a compound of interest in various scientific fields

Properties

Molecular Formula |

C11H9FN2O2S |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

ethyl 2-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H9FN2O2S/c1-2-16-11(15)9-6-17-10(14-9)8-4-3-7(12)5-13-8/h3-6H,2H2,1H3 |

InChI Key |

UDUSDDKYFFTQAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=NC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a fluorinated pyridine derivative reacts with the thiazole intermediate.

Esterification: The final step involves esterification to introduce the ethyl ester group at the carboxylate position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorinated pyridine ring and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.

Industrial Applications: The compound is utilized in the production of agrochemicals and dyes, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular pathways.

Pathway Modulation: The compound may interfere with biochemical pathways, altering the normal physiological processes.

Comparison with Similar Compounds

Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate: The presence of chlorine instead of fluorine affects the compound’s reactivity and biological activity.

Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate: Bromine substitution introduces different steric and electronic effects, influencing the compound’s properties.

Ethyl 2-(5-Methylpyridin-2-yl)thiazole-4-carboxylate: The methyl group alters the compound’s hydrophobicity and interaction with biological targets.

These comparisons demonstrate the impact of different substituents on the thiazole and pyridine rings, highlighting the unique properties of this compound.

Biological Activity

Ethyl 2-(5-fluoropyridin-2-yl)thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈F₁N₂O₂S

- Molecular Weight : 250.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a thiazole ring substituted with an ethyl ester and a pyridine moiety, which contributes to its unique biological properties.

Biological Activities

This compound has demonstrated various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Shows cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer drug.

- Anti-inflammatory Effects : Modulates inflammatory pathways, suggesting applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, disrupting bacterial growth.

- Interaction with Cellular Pathways : It modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Flow cytometry analyses indicated that treatment with the compound led to increased apoptosis, as evidenced by enhanced caspase-3 activation and changes in mitochondrial membrane potential.

Pharmacokinetics

The pharmacokinetic profile of this compound shows moderate solubility in organic solvents but limited solubility in water. Studies suggest that it has favorable absorption characteristics when administered orally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.